4-(1,3-dioxoisoindol-2-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide
Overview
Description
4-(1,3-dioxoisoindol-2-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide is a useful research compound. Its molecular formula is C22H22N2O3 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide is 362.16304257 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of New Stable Phosphorus Ylides
Research by Islami et al. (2007) focuses on the synthesis of new stable phosphorus ylides containing sulfur and nitrogen atoms, demonstrating the compound's potential as a precursor in various chemical syntheses (Islami, Sheibani, Hosseininasab, & Hassanpour, 2007).
Antioxidant and Anticancer Activities
Tumosienė et al. (2020) synthesized novel derivatives with potential antioxidant and anticancer activities, highlighting the compound's relevance in pharmaceutical research (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Applications in OLEDs
Metlin et al. (2021) discussed the use of certain complexes in the development of efficient pure near-infrared OLEDs, indicating the compound's utility in enhancing electronic device performance (Metlin, Goryachii, Aminev, Datskevich, Korshunov, Metlina, Pavlov, Mikhalchenko, Kiskin, Garaeva, & Taydakov, 2021).
Investigation of Analogues for Therapeutic Purposes
Boger et al. (1997) explored the synthesis and evaluation of CC-1065 and duocarmycin analogues, illustrating the compound's potential in developing new anticancer drugs (Boger, Garbaccio, & Jin, 1997).
Study of Phase Transition in Polymeric Solutions
Winnik (1990) examined the phase transition of aqueous solutions of poly-(N-isopropylacrylamide), potentially leveraging the compound's properties for applications in materials science and engineering (Winnik, 1990).
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-20(23-19-12-5-8-15-7-1-2-9-16(15)19)13-6-14-24-21(26)17-10-3-4-11-18(17)22(24)27/h3-5,8,10-12H,1-2,6-7,9,13-14H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDSBDQZRGWOOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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